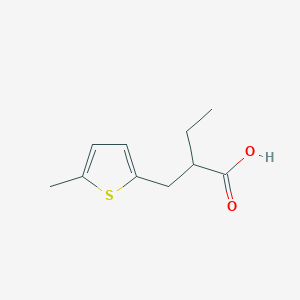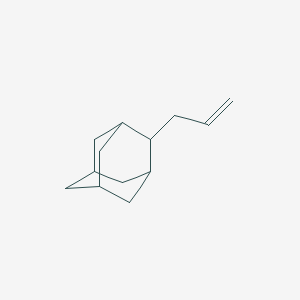
2-Allyladamantane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Allyladamantane is an organic compound belonging to the adamantane family, characterized by its unique cage-like structure Adamantane derivatives are known for their stability and rigidity, making them valuable in various chemical and industrial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Allyladamantane typically involves the allylation of adamantane derivatives. One common method is the reaction of 2-bromoadamantane with allyl magnesium bromide in the presence of a palladium catalyst. This reaction proceeds under mild conditions and yields this compound with high selectivity .
Industrial Production Methods: Industrial production of this compound can be scaled up using continuous flow reactors, which allow for precise control of reaction conditions and improved safety. The use of palladium-catalyzed cross-coupling reactions is favored due to its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Allyladamantane undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or alcohols using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: Hydrogenation of the allyl group can be achieved using catalysts like palladium on carbon (Pd/C) to yield saturated adamantane derivatives.
Common Reagents and Conditions:
Oxidation: m-CPBA, OsO4
Reduction: Pd/C, hydrogen gas
Substitution: Halogenating agents, nucleophiles
Major Products Formed:
Oxidation: Epoxides, alcohols
Reduction: Saturated adamantane derivatives
Substitution: Halogenated adamantane derivatives
Applications De Recherche Scientifique
2-Allyladamantane has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a drug delivery agent due to its stability and ability to penetrate biological membranes.
Medicine: Explored for antiviral and anticancer properties, leveraging the unique structure of adamantane derivatives.
Mécanisme D'action
The mechanism of action of 2-Allyladamantane involves its interaction with molecular targets through its allyl group. The allyl group can undergo various chemical transformations, enabling the compound to participate in diverse biochemical pathways. The rigid adamantane core provides stability, while the allyl group offers reactivity, making it a versatile compound in chemical and biological systems .
Comparaison Avec Des Composés Similaires
1-Allyladamantane: Similar structure but with the allyl group attached to a different position on the adamantane core.
2-Methyladamantane: Lacks the allyl group, resulting in different reactivity and applications.
2-Bromoadamantane: Precursor to 2-Allyladamantane, used in its synthesis.
Uniqueness: this compound stands out due to the presence of the allyl group, which enhances its reactivity and potential for functionalization compared to other adamantane derivatives. This makes it a valuable compound for various chemical, biological, and industrial applications .
Propriétés
Formule moléculaire |
C13H20 |
|---|---|
Poids moléculaire |
176.30 g/mol |
Nom IUPAC |
2-prop-2-enyladamantane |
InChI |
InChI=1S/C13H20/c1-2-3-13-11-5-9-4-10(7-11)8-12(13)6-9/h2,9-13H,1,3-8H2 |
Clé InChI |
DZFMARPEYYTCAJ-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1C2CC3CC(C2)CC1C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-([(4-Methylphenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B15095440.png)
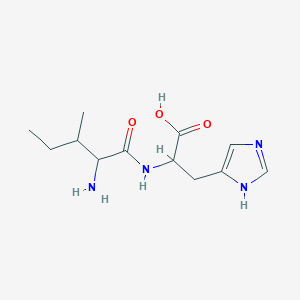

![N-Ethyl-[2-(trifluoromethylthio)ethyl]amine hydrochloride](/img/structure/B15095460.png)
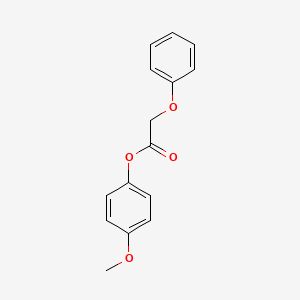
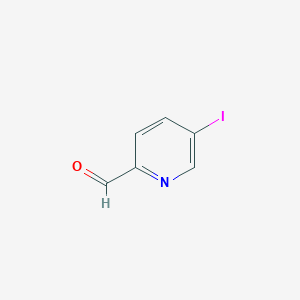
![N-[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide](/img/structure/B15095475.png)
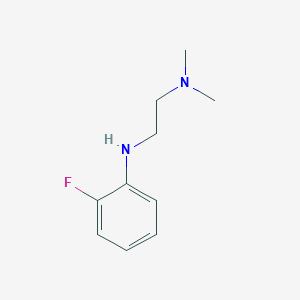
![3,6-Diphenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15095501.png)
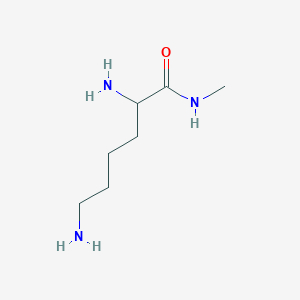
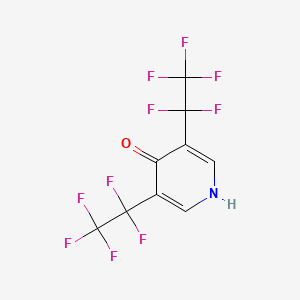
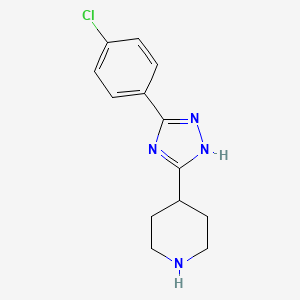
![Phenol, 3-[5-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B15095529.png)
